![molecular formula C10H12N4O2 B2757291 4-((2-羟乙基)氨基)-8-甲基吡啶并[2,3-d]嘧啶-7(8H)-酮 CAS No. 2034555-31-0](/img/structure/B2757291.png)

4-((2-羟乙基)氨基)-8-甲基吡啶并[2,3-d]嘧啶-7(8H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

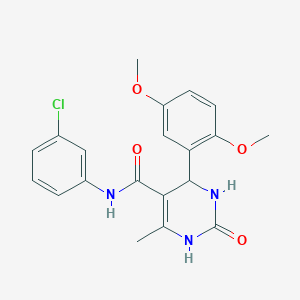

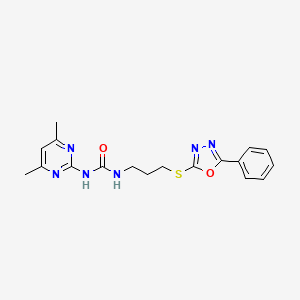

The compound “4-((2-hydroxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one” is a pyrido[2,3-d]pyrimidin-7(8H)-one derivative . Pyrido[2,3-d]pyrimidin-7(8H)-ones are important due to their potential applicability as tyrosine kinase inhibitors .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives involves the use of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization . In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7(8H)-one derivatives .Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives includes a pyrido[2,3-d]pyrimidine ring system . The diversity at the C4 position has mostly been limited to a few substituents .Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidin-7(8H)-one derivatives are complex and involve multiple steps . For example, during the study on tyrosine kinase inhibitors, the bromination of 7 was studied in order to obtain a dibromo substituted pyrido[2,3-d]pyrimidin-7(8H)-one .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives can vary depending on the specific substituents present in the molecule .科学研究应用

合成和结构分析

已合成并对嘧啶衍生物(包括与“4-((2-羟乙基)氨基)-8-甲基吡啶并[2,3-d]嘧啶-7(8H)-酮”类似的衍生物)进行了结构分析,以了解其晶体形式和分子相互作用。研究揭示了氢键和分子识别过程在这些化合物的结晶和结构确定中的重要性。例如,已报道了各种嘧啶和吡啶并嘧啶衍生物的合成和结构分析,突出了氢键在其分子结构和潜在生物相互作用中的作用 (A. Rajam 等,2017)。

生物活性

多项研究专注于评估嘧啶衍生物的生物活性,包括抗癌、抗菌和酶抑制特性。例如,开发了一种绿色高效的吡啶并[2,3-d]嘧啶-4(3H)-酮衍生物合成方法,并测试了它们的抗癌活性,显示出一些合成化合物具有有效的抗肿瘤活性 (A. Elgohary & E. E. El-Arab,2013)。另一项研究合成了吡唑并嘧啶衍生物,评估了它们的抗炎、镇痛和解热活性,结果显示一些化合物具有显着的生物活性 (A. Rahmouni 等,2016)。

作用机制

Target of Action

The compound “4-((2-hydroxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one” is a JAK1 selective inhibitor . JAK1 (Janus kinase 1) is a type of protein that plays a crucial role in the signaling pathways of various cytokines and growth factors essential for hematopoiesis and immune cell function .

Mode of Action

The compound interacts with JAK1, inhibiting its activity . This inhibition disrupts the signaling pathways that JAK1 is involved in, leading to changes in the function of cells that rely on these pathways .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into the gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell .

Pharmacokinetics

It is noted that in vitro adme and pharmacokinetic tests were performed to optimize the compound as a lead compound .

Result of Action

The inhibition of JAK1 by this compound can lead to a decrease in the activity of immune cells, which can be beneficial in conditions where the immune response is overactive, such as in autoimmune diseases .

安全和危害

While specific safety and hazard data for “4-((2-hydroxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one” is not available, general safety measures for handling similar compounds include working in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

未来方向

生化分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

It has been suggested that this compound may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

属性

IUPAC Name |

4-(2-hydroxyethylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c1-14-8(16)3-2-7-9(11-4-5-15)12-6-13-10(7)14/h2-3,6,15H,4-5H2,1H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDKCXRJVCCUQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC2=C(N=CN=C21)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4,5-dihydrothiazol-2-ylthio)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2757209.png)

![Lithium;2-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate](/img/structure/B2757216.png)

![N-[4-(Pyrazin-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2757219.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B2757220.png)

![(E)-4-(Dimethylamino)-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-enamide](/img/structure/B2757221.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2757224.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2757226.png)

![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2757228.png)